![molecular formula C23H24O2 B1505467 naphthalen-2-yl (1R,4R,7R)-5-methyl-7-propan-2-ylbicyclo[2.2.2]octa-2,5-diene-2-carboxylate CAS No. 1188966-75-7](/img/structure/B1505467.png)
naphthalen-2-yl (1R,4R,7R)-5-methyl-7-propan-2-ylbicyclo[2.2.2]octa-2,5-diene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
naphthalen-2-yl (1R,4R,7R)-5-methyl-7-propan-2-ylbicyclo[222]octa-2,5-diene-2-carboxylate is a complex organic compound with a unique structure that combines a naphthalene ring with a bicyclo[222]octa-2,5-diene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-2-yl (1R,4R,7R)-5-methyl-7-propan-2-ylbicyclo[2.2.2]octa-2,5-diene-2-carboxylate typically involves the reaction of ®-α-phellandrene with 2-naphthyl propiolate under an argon atmosphere. The reaction is carried out in methylene chloride as the solvent . The process involves the use of specific catalysts and controlled conditions to ensure high yield and regioselectivity.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
naphthalen-2-yl (1R,4R,7R)-5-methyl-7-propan-2-ylbicyclo[2.2.2]octa-2,5-diene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
naphthalen-2-yl (1R,4R,7R)-5-methyl-7-propan-2-ylbicyclo[2.2.2]octa-2,5-diene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of naphthalen-2-yl (1R,4R,7R)-5-methyl-7-propan-2-ylbicyclo[2.2.2]octa-2,5-diene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A similar compound with a triazole ring and phosphonic ester group.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-α,α,4a,8-tetramethyl-: Another compound with a naphthalene ring and multiple methyl groups.
Uniqueness
naphthalen-2-yl (1R,4R,7R)-5-methyl-7-propan-2-ylbicyclo[2.2.2]octa-2,5-diene-2-carboxylate is unique due to its combination of a naphthalene ring and a bicyclo[2.2.2]octa-2,5-diene moiety. This structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
1188966-75-7 |
|---|---|
Formule moléculaire |
C23H24O2 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
naphthalen-2-yl (1R,4R,7R)-5-methyl-7-propan-2-ylbicyclo[2.2.2]octa-2,5-diene-2-carboxylate |
InChI |
InChI=1S/C23H24O2/c1-14(2)20-12-18-13-22(21(20)10-15(18)3)23(24)25-19-9-8-16-6-4-5-7-17(16)11-19/h4-11,13-14,18,20-21H,12H2,1-3H3/t18-,20-,21+/m1/s1 |
Clé InChI |
GVTUQEGQEVADFM-NRSPTQNISA-N |
SMILES |
CC1=CC2C(CC1C=C2C(=O)OC3=CC4=CC=CC=C4C=C3)C(C)C |
SMILES isomérique |
CC1=C[C@H]2[C@H](C[C@@H]1C=C2C(=O)OC3=CC4=CC=CC=C4C=C3)C(C)C |
SMILES canonique |
CC1=CC2C(CC1C=C2C(=O)OC3=CC4=CC=CC=C4C=C3)C(C)C |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


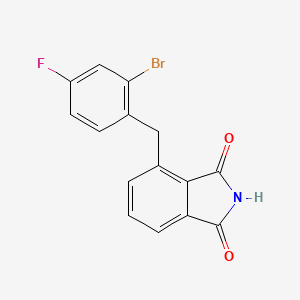
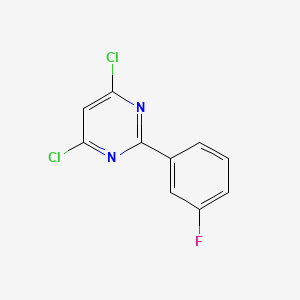
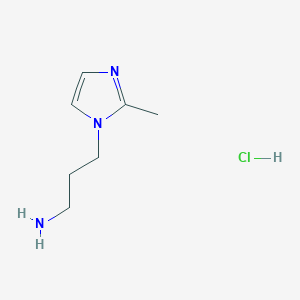
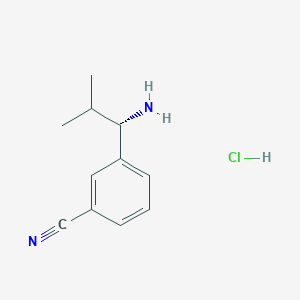
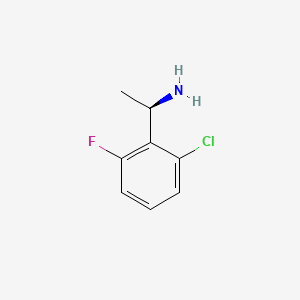
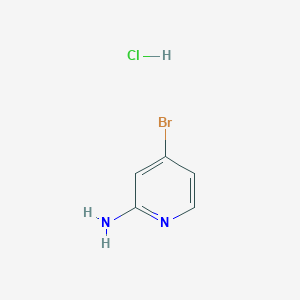
![2-Bromo-5,6-dichlorobenzo[d]thiazole](/img/structure/B1505397.png)
![[(4-Methoxyphenyl)(2-oxo-2-phenylethyl)amino]acetaldehyde](/img/structure/B1505398.png)
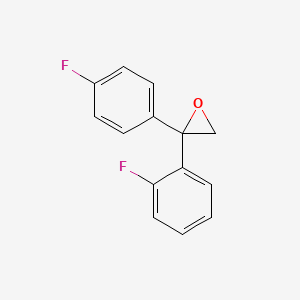
![1,4-Dioxa-6-azaspiro[4.5]decane](/img/structure/B1505403.png)
![6-Iodobenzo[d][1,3]dioxol-5-amine](/img/structure/B1505404.png)
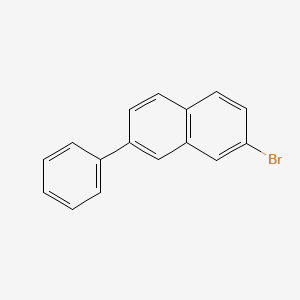
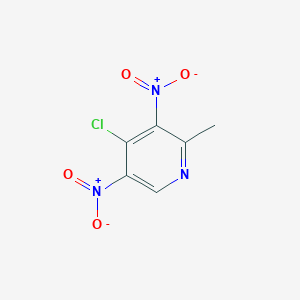
![(2S,4E,7R)-7-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-(1-methylethyl)-4-nonenoic acid methyl ester](/img/structure/B1505410.png)
